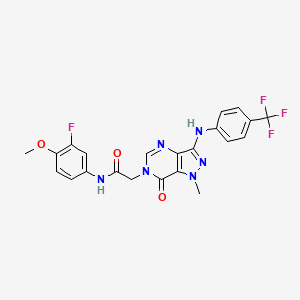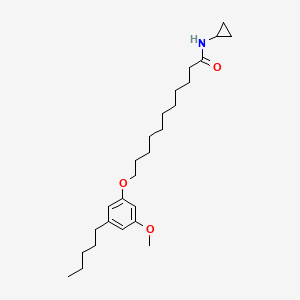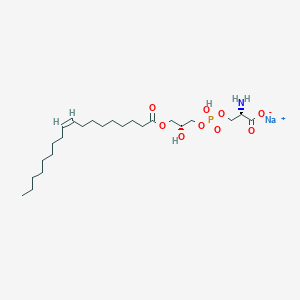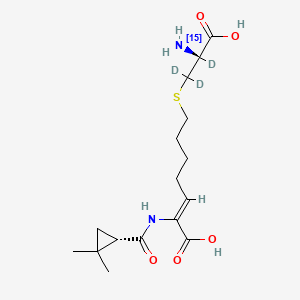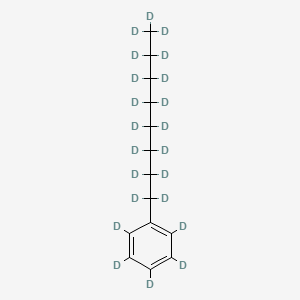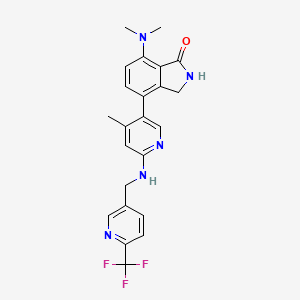
Csf1R-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Csf1R-IN-14 is a compound that targets the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor crucial for the development, survival, proliferation, migration, and differentiation of various myeloid cells such as monocytes, macrophages, dendritic cells, and osteoclasts . This compound has gained attention for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
準備方法
The synthesis of Csf1R-IN-14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
化学反応の分析
Csf1R-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
科学的研究の応用
Csf1R-IN-14 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of CSF1R in various biochemical pathways. In biology, it is used to investigate the function of myeloid cells and their role in immune responses. In medicine, this compound is being explored as a potential therapeutic agent for treating cancers, neurodegenerative diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and therapeutic strategies .
作用機序
Csf1R-IN-14 exerts its effects by binding to the colony-stimulating factor 1 receptor (CSF1R) on the surface of myeloid cells. This binding inhibits the activation of CSF1R by its ligands, colony-stimulating factor 1 (CSF1) and interleukin 34 (IL34). By blocking CSF1R activation, this compound prevents the downstream signaling pathways that promote the survival, proliferation, and migration of myeloid cells. This inhibition can reduce inflammation and tumor growth, making it a promising therapeutic agent .
類似化合物との比較
Csf1R-IN-14 is unique in its high selectivity and potency for CSF1R compared to other similar compounds. Some similar compounds include BPR1R024, which also targets CSF1R but has different structural features and binding affinities . Other CSF1R inhibitors, such as PLX3397 and emactuzumab, have been studied for their therapeutic potential in various diseases, but this compound stands out due to its specific molecular interactions and efficacy .
特性
分子式 |
C23H22F3N5O |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
7-(dimethylamino)-4-[4-methyl-6-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]pyridin-3-yl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C23H22F3N5O/c1-13-8-20(28-10-14-4-7-19(27-9-14)23(24,25)26)29-11-16(13)15-5-6-18(31(2)3)21-17(15)12-30-22(21)32/h4-9,11H,10,12H2,1-3H3,(H,28,29)(H,30,32) |
InChIキー |
LQMFEIJMCZMXPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)N(C)C)NCC4=CN=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


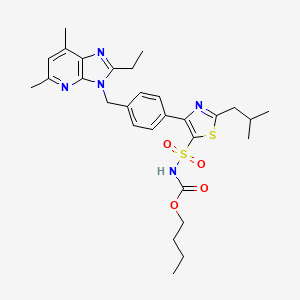
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
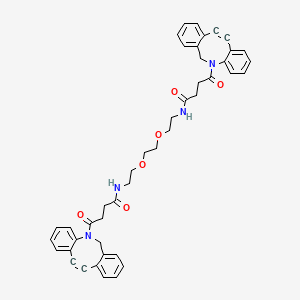
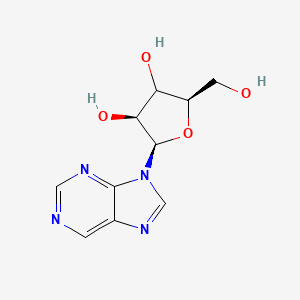
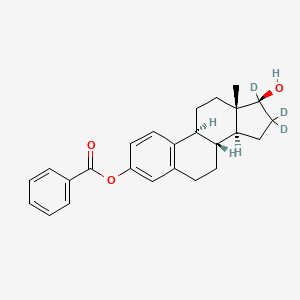
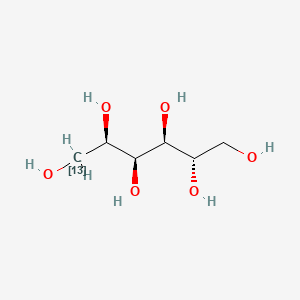
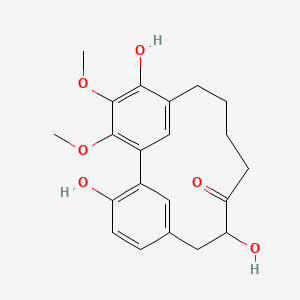
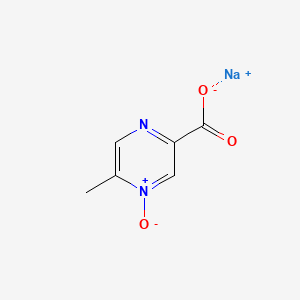
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
